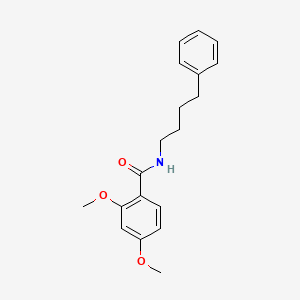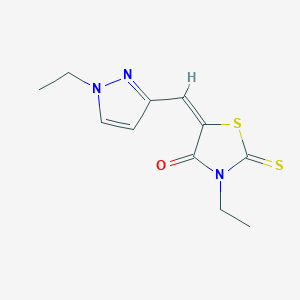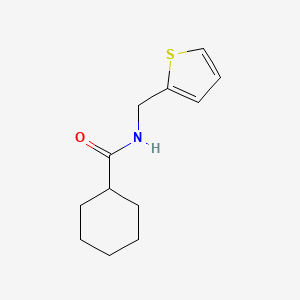![molecular formula C18H23N5OS B10973898 N-{3-Cyano-4H5H6H7H8H-cyclohepta[B]thiophen-2-YL}-2-{methyl[(1-methyl-1H-pyrazol-4-YL)methyl]amino}acetamide](/img/structure/B10973898.png)
N-{3-Cyano-4H5H6H7H8H-cyclohepta[B]thiophen-2-YL}-2-{methyl[(1-methyl-1H-pyrazol-4-YL)methyl]amino}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-Cyano-4H5H6H7H8H-cyclohepta[B]thiophen-2-YL}-2-{methyl[(1-methyl-1H-pyrazol-4-YL)methyl]amino}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiophene ring fused with a cycloheptane ring, a cyano group, and a pyrazole moiety. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of N-{3-Cyano-4H5H6H7H8H-cyclohepta[B]thiophen-2-YL}-2-{methyl[(1-methyl-1H-pyrazol-4-YL)methyl]amino}acetamide involves several steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as a diene and a sulfur source.
Introduction of the Cyano Group: The cyano group can be introduced via cyanoacetylation, where an amine reacts with an alkyl cyanoacetate under specific conditions.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The final compound is obtained by coupling the thiophene ring with the pyrazole moiety and introducing the cyano group through appropriate reagents and conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction environments.
Chemical Reactions Analysis
N-{3-Cyano-4H5H6H7H8H-cyclohepta[B]thiophen-2-YL}-2-{methyl[(1-methyl-1H-pyrazol-4-YL)methyl]amino}acetamide undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or pyrazole rings are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{3-Cyano-4H5H6H7H8H-cyclohepta[B]thiophen-2-YL}-2-{methyl[(1-methyl-1H-pyrazol-4-YL)methyl]amino}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its bioactive functional groups.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
N-{3-Cyano-4H5H6H7H8H-cyclohepta[B]thiophen-2-YL}-2-{methyl[(1-methyl-1H-pyrazol-4-YL)methyl]amino}acetamide can be compared with other similar compounds, such as:
- 3-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}propanamide
- 2-Butylthiophene
- 2-octylthiophene
These compounds share structural similarities but differ in their functional groups and specific applications
Properties
Molecular Formula |
C18H23N5OS |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[methyl-[(1-methylpyrazol-4-yl)methyl]amino]acetamide |
InChI |
InChI=1S/C18H23N5OS/c1-22(10-13-9-20-23(2)11-13)12-17(24)21-18-15(8-19)14-6-4-3-5-7-16(14)25-18/h9,11H,3-7,10,12H2,1-2H3,(H,21,24) |
InChI Key |
XAFGOMCUDNTVHL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CN(C)CC(=O)NC2=C(C3=C(S2)CCCCC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({3-[(3-Methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B10973820.png)

![N-(2-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10973834.png)
![4-({2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10973837.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B10973839.png)

![2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10973855.png)
![2-Methyl-1-{[4-(propan-2-yl)phenyl]sulfonyl}piperidine](/img/structure/B10973866.png)


![(3-ethoxyphenyl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B10973873.png)
![4-Cyano-3-methyl-5-[(phenoxyacetyl)amino]thiophene-2-carboxamide](/img/structure/B10973874.png)
![2-{5-[(2-Chlorophenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10973876.png)
![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B10973883.png)
